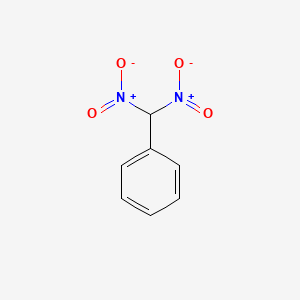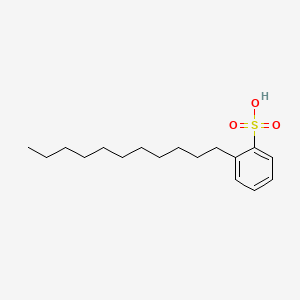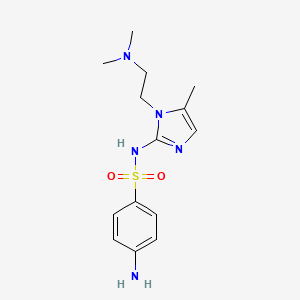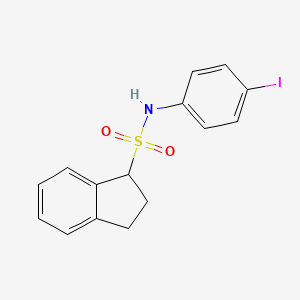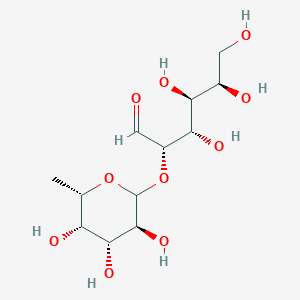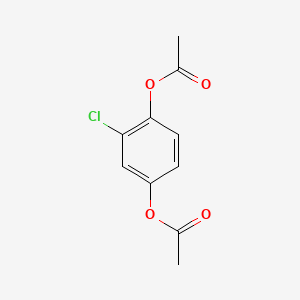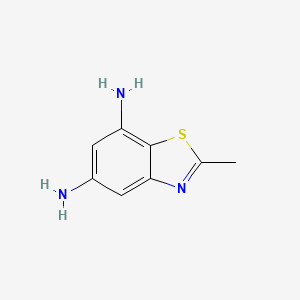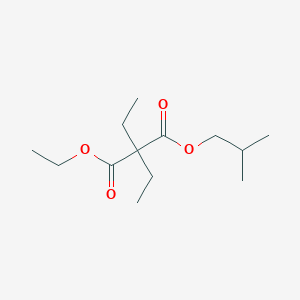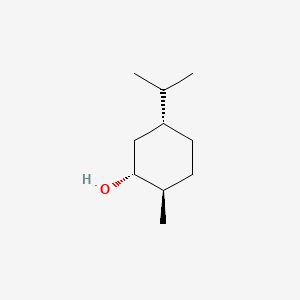![molecular formula C77H125NO8P+ B13797875 [3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
A2-PE is synthesized through the condensation of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine. This reaction typically occurs under physiological conditions within the RPE cells. The process involves the formation of a Schiff base intermediate, which subsequently undergoes a series of condensation reactions to form A2-PE .
Industrial Production Methods
While A2-PE is primarily studied in a biological context, its industrial production is not common. laboratory synthesis can be achieved by mimicking the physiological conditions under which it forms. This involves using all-trans-retinal and phosphatidylethanolamine in a controlled environment to ensure the correct formation of the compound .
Chemical Reactions Analysis
Types of Reactions
A2-PE undergoes several types of chemical reactions, including:
Oxidation: A2-PE can be oxidized to form A2E and other related bisretinoid compounds.
Hydrolysis: The phosphate group in A2-PE can be hydrolyzed to form A2E.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
A2-PE is extensively studied in the context of retinal diseases. Its accumulation and subsequent conversion to A2E are linked to the pathogenesis of age-related macular degeneration and other retinal disorders. Research focuses on understanding the biosynthetic pathways of A2-PE and A2E to develop therapeutic strategies to mitigate their harmful effects .
Mechanism of Action
A2-PE exerts its effects primarily through its conversion to A2E. The mechanism involves the hydrolysis of A2-PE by phospholipases, followed by the oxidation of A2E. A2E accumulates in the RPE cells, where it disrupts cellular function by inducing oxidative stress and impairing lysosomal degradation .
Comparison with Similar Compounds
Similar Compounds
A2E: The direct product of A2-PE hydrolysis and oxidation.
All-trans-retinal dimer-phosphatidylethanolamine: Another bisretinoid compound formed from all-trans-retinal and phosphatidylethanolamine.
Uniqueness
A2-PE is unique due to its role as a precursor to A2E, a major component of lipofuscin. Its formation and subsequent conversion to A2E are critical in understanding the pathogenesis of retinal disorders, making it a significant compound in ophthalmic research .
Properties
Molecular Formula |
C77H125NO8P+ |
|---|---|
Molecular Weight |
1223.8 g/mol |
IUPAC Name |
[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H124NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,57,60-61,71H,12-37,40-41,45-46,48-49,55-56,58-59,62-63H2,1-11H3/p+1/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
InChI Key |
ZVFLDVACRJJJLS-IESNROCXSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


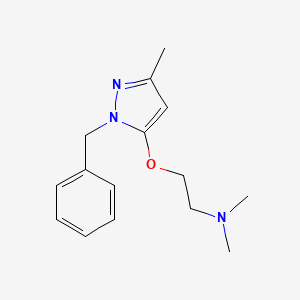

![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

